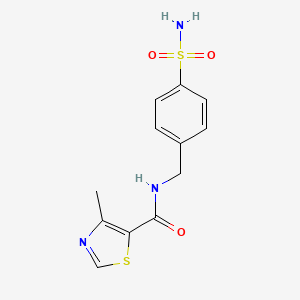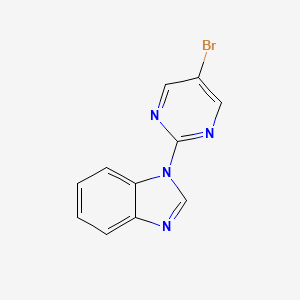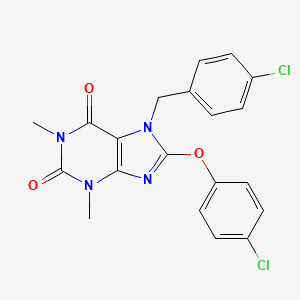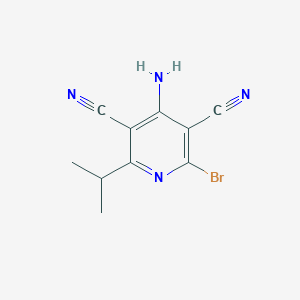
4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[(4-SULFAMOYLPHENYL)METHYL]-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a sulfamoyl group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(4-SULFAMOYLPHENYL)METHYL]-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(4-SULFAMOYLPHENYL)METHYL]-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-METHYL-N-[(4-SULFAMOYLPHENYL)METHYL]-13-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(4-SULFAMOYLPHENYL)METHYL]-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar sulfamoyl group and has been studied for its biological activity.
4-Methyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide: Another compound with a sulfamoyl group, used in similar research applications.
Uniqueness
4-METHYL-N-[(4-SULFAMOYLPHENYL)METHYL]-13-THIAZOLE-5-CARBOXAMIDE is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H13N3O3S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-8-11(19-7-15-8)12(16)14-6-9-2-4-10(5-3-9)20(13,17)18/h2-5,7H,6H2,1H3,(H,14,16)(H2,13,17,18) |
InChI Key |
BVBDLQXAFZONHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11054084.png)
![7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11054088.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B11054092.png)
![3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11054100.png)
![6-(1-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054103.png)

![1,3-Dimethyl-5-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B11054114.png)

![N~3~-Benzyl-1-[(4-chloroanilino)methyl]-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11054124.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11054127.png)
![5-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11054129.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11054136.png)
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054165.png)

